molecular formula C17H16N6O2 B4374019 1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide

1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide

Cat. No.: B4374019
M. Wt: 336.3 g/mol
InChI Key: GJKQHCWZEOTOHO-UHFFFAOYSA-N
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Description

1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a carboxamide group, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-pyridinylamine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide
  • 1-[3-oxo-3-(2-pyridinylamino)propyl]-N-2-pyridinyl-1H-pyrazole-3-carboxylate
  • 1-[3-oxo-3-(2-pyridinylamino)propyl]-N-2-pyridinyl-1H-pyrazole-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(20-14-5-1-3-9-18-14)8-12-23-11-7-13(22-23)17(25)21-15-6-2-4-10-19-15/h1-7,9-11H,8,12H2,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKQHCWZEOTOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide

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